Benzyl 2,4-dichloro-8,9-dihydro-5H-pyrimido-[4,5-d]azepine-7(6H)-carboxylate
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Overview
Description
Benzyl 2,4-dichloro-8,9-dihydro-5H-pyrimido-[4,5-d]azepine-7(6H)-carboxylate is a heterocyclic organic compound It is characterized by a pyrimidoazepine core structure, which is substituted with benzyl and dichloro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,4-dichloro-8,9-dihydro-5H-pyrimido-[4,5-d]azepine-7(6H)-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 1-benzyl-3-oxo-piperidine-4-carboxylate hydrochloride and urea.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.
Intermediate Formation: The intermediate product is formed through a cyclization reaction.
Final Product: The final product is obtained after purification, typically through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to handle the increased volume of starting materials.
Optimization: Optimizing reaction conditions to maximize yield and purity.
Purification: Employing industrial purification techniques such as distillation, crystallization, and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidoazepine derivatives.
Scientific Research Applications
Benzyl 2,4-dichloro-8,9-dihydro-5H-pyrimido-[4,5-d]azepine-7(6H)-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Mechanism of Action
The exact mechanism of action of Benzyl 2,4-dichloro-8,9-dihydro-5H-pyrimido-[4,5-d]azepine-7(6H)-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes involved in DNA repair and replication. The compound may inhibit these enzymes, leading to potential therapeutic effects .
Comparison with Similar Compounds
- 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
- 2,4-dichloro-7-(phenylmethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine
Comparison:
- Structural Differences: While similar in structure, these compounds may differ in the degree of saturation or the position of substituents.
- Unique Properties: Benzyl 2,4-dichloro-8,9-dihydro-5H-pyrimido-[4,5-d]azepine-7(6H)-carboxylate is unique due to its specific substitution pattern, which may confer distinct biological activities .
Properties
IUPAC Name |
benzyl 2,4-dichloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O2/c17-14-12-6-8-21(9-7-13(12)19-15(18)20-14)16(22)23-10-11-4-2-1-3-5-11/h1-5H,6-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQBQGSKOWIRSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC2=C1C(=NC(=N2)Cl)Cl)C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677828 |
Source
|
Record name | Benzyl 2,4-dichloro-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207362-38-6 |
Source
|
Record name | Benzyl 2,4-dichloro-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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